molecular formula C11H10O4 B2800397 Ethyl 6-hydroxybenzofuran-2-carboxylate CAS No. 906448-92-8

Ethyl 6-hydroxybenzofuran-2-carboxylate

Cat. No.: B2800397
CAS No.: 906448-92-8
M. Wt: 206.197
InChI Key: POMCYSYSYAUYBI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-hydroxybenzofuran-2-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 6-hydroxybenzofuran-2-carboxylic acid with ethanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Another method involves the use of 6-hydroxybenzofuran-2-carboxylic acid ethyl ester as a starting material. This compound is reacted with various reagents such as sodium hydride and 1-bromo-2-butyne in solvents like tetrahydrofuran and N,N-dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-hydroxybenzofuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of benzofuran, such as ketones, alcohols, and substituted benzofurans .

Scientific Research Applications

Ethyl 6-hydroxybenzofuran-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-hydroxybenzofuran-2-carboxylate involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anti-tumor effects.

Comparison with Similar Compounds

Ethyl 6-hydroxybenzofuran-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-nitrobenzofuran-2-carboxylate: This compound has similar structural features but different biological activities.

    Ethyl 6-methoxybenzofuran-2-carboxylate: This compound has a methoxy group instead of a hydroxyl group, leading to different chemical reactivity and biological properties.

This compound is unique due to its specific hydroxyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl 6-hydroxy-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-2-14-11(13)10-5-7-3-4-8(12)6-9(7)15-10/h3-6,12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POMCYSYSYAUYBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)C=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Quantity
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Synthesis routes and methods II

Procedure details

To a solution of 6-benzyloxy-benzofuran-2-carboxylic acid ethyl ester (8.1 g, 27 mmol) in EtOAc/EtOH (3/1, 130 mL) was added Pd/C (0.8 g). The reaction mixture was shaken in a Parr Shaker under H2 (50 psi, 12 h). The reaction mixture was filtered (Celite®), washed with EtOAC (400 mL) and EtOH (100 mL). The filtrate was concentrated and the resulting residue was purified by silica gel flash chromatography using EtOAc:hexanes (0-50%) to provide the title compound as colorless solid (3.9 g, 70%). MS (ESI): mass calcd. for C11H10O4, 206.1.0; m/z found, 207.1 [M+H]+. 1H NMR (400 MHz, CDCl3): 7.50 (d, J=8.6, 1H), 7.46 (d, J=0.8, 1H), 7.25-7.23 (m, 1H), 6.90 (dd, J=8.5, 2.2, 1H), 6.12 (s, 1H), 4.57-4.30 (m, 2H), 1.49-1.31 (m, 3H).
Quantity
8.1 g
Type
reactant
Reaction Step One
Name
EtOAc EtOH
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Quantity
0.8 g
Type
catalyst
Reaction Step One
Yield
70%

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